An In-depth Technical Guide to the Physical Properties of 6-Bromo-5-fluoropicolinonitrile
An In-depth Technical Guide to the Physical Properties of 6-Bromo-5-fluoropicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-Bromo-5-fluoropicolinonitrile in Modern Drug Discovery
6-Bromo-5-fluoropicolinonitrile is a halogenated pyridine derivative that has emerged as a pivotal building block in medicinal chemistry. Its unique trifunctionalized scaffold, featuring a bromine atom, a fluorine atom, and a nitrile group on a pyridine ring, offers a versatile platform for the synthesis of complex bioactive molecules.[1] The strategic placement of these functionalities allows for a diverse range of chemical transformations, making it a valuable intermediate in the development of novel therapeutics.[2][3]
The bromine atom serves as an excellent handle for cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups. The fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate. The nitrile group is a versatile precursor to other functional groups such as amines, carboxylic acids, and tetrazoles, which are prevalent in many pharmaceuticals. Understanding the physical properties of this compound is therefore of paramount importance for its effective handling, reaction optimization, and the characterization of its downstream products.
This technical guide provides a comprehensive overview of the known physical properties of 6-Bromo-5-fluoropicolinonitrile, alongside detailed experimental protocols for their determination.
Molecular and Chemical Identity
| Identifier | Value | Source |
| Chemical Name | 6-Bromo-5-fluoropicolinonitrile | N/A |
| Synonyms | 5-Bromo-6-fluoropyridine-2-carbonitrile | |
| CAS Number | 1416713-45-5, 1806849-64-8 | [4][5] |
| Molecular Formula | C₆H₂BrFN₂ | |
| Molecular Weight | 201.00 g/mol | |
| Chemical Structure | ```dot | |
| graph { | ||
| layout=neato; | ||
| node [shape=plaintext]; | ||
| edge [style=bold]; | ||
| C1 -- C2 [len=1.5]; | ||
| C2 -- C3 [len=1.5]; | ||
| C3 -- N1 [len=1.5]; | ||
| N1 -- C4 [len=1.5]; | ||
| C4 -- C5 [len=1.5]; | ||
| C5 -- C1 [len=1.5]; | ||
| C1 -- Br [label="Br", len=1.2]; | ||
| C2 -- F [label="F", len=1.2]; | ||
| C5 -- C6 [len=1.2]; | ||
| C6 -- N2 [style=dotted, len=0.8]; | ||
| C6 -- N2 [style=dotted, len=0.8, headport="n", tailport="s"]; |
C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; N1 [label="N"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N2 [label="N"]; Br [label="Br"]; F [label="F"];
C3 -- H1 [label="H", len=1.2]; C4 -- H2 [label="H", len=1.2]; }
Workflow for qualitative solubility assessment.
Step-by-Step Methodology:
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Sample Preparation: Weigh approximately 10 mg of 6-Bromo-5-fluoropicolinonitrile into a small vial.
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Solvent Addition: Add 1 mL of the test solvent (e.g., water, ethanol, acetone, dichloromethane, DMSO) to the vial.
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Observation: Vortex or shake the vial for 1 minute and observe if the solid dissolves completely.
-
Classification: Classify the solubility as "soluble" (>10 mg/mL), "partially soluble", or "insoluble" (<1 mg/mL).
Trustworthiness and Self-Validation:
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Repeating the test with varying amounts of solute and solvent can provide a more quantitative estimation of solubility.
-
Visual inspection under good lighting is crucial to ensure no undissolved particles remain.
Safety, Handling, and Storage
As a halogenated aromatic compound, 6-Bromo-5-fluoropicolinonitrile should be handled with appropriate safety precautions.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere is recommended for long-term storage to prevent potential degradation.
Conclusion
6-Bromo-5-fluoropicolinonitrile is a key synthetic intermediate with significant potential in drug discovery. While a complete experimental dataset of its physical properties is not yet fully available in the public domain, this guide provides the best available information and predictive data. The outlined experimental protocols offer a robust framework for researchers to determine these properties in their own laboratories, ensuring the quality and consistency of their research endeavors. As the use of this versatile building block continues to grow, a more comprehensive understanding of its physical characteristics will undoubtedly contribute to the accelerated development of new and innovative therapeutics.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Versatility of 5-Bromo-3-fluoropicolinonitrile in Synthesis. Retrieved from [Link]
-
Goda, F. E., Abdel-Aziz, A. A. M., & Ghoneim, H. A. (2005). Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines as local anesthetic and anti-arrhythmic agents: molecular modeling study. Bioorganic & Medicinal Chemistry, 13(9), 3175-3183. Retrieved from [Link]
-
Aksenov, A. V., & Aksenova, I. V. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3326. Retrieved from [Link]
-
Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Proceedings of the 2015 International conference on Applied Science and Engineering Innovation. Retrieved from [Link]
-
García-Calvo, O., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(11), 2630. Retrieved from [Link]
-
De Paepe, E., et al. (2021). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Science International, 327, 110967. Retrieved from [Link]
-
Lei, F., et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Atlantis Press. Retrieved from [Link]
-
Sastrohamidjojo, H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 101-114. Retrieved from [Link]
-
Abdel-Ghani, N. T., & El-Rabbat, M. M. (2013). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Revista de la Societat Catalana de Química, 12, 39-49. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. Retrieved from [Link]
-
Jayaprakash, C., & Al-amshany, Z. M. (2015). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. International Journal of ChemTech Research, 8(4), 1851-1868. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0218062). Retrieved from [Link]
-
Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
Reagentia. (n.d.). 5-Bromo-6-fluoropicolinonitrile (1 x 250 mg). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-5-fluoropicolinic Acid. Retrieved from [Link]
-
ChemBK. (2024, April 9). 886373-28-0. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines as local anesthetic and anti-arrhythmic agents: molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
- 4. No results for search term "3D-LYB58295" | CymitQuimica [cymitquimica.com]
- 5. 5-Bromo-6-fluoropicolinonitrile (1 x 250 mg) | Reagentia [reagentia.eu]
